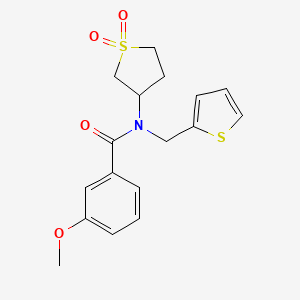

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxy-N-(thiophen-2-ylmethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxy-N-(thiophen-2-ylmethyl)benzamide is a useful research compound. Its molecular formula is C17H19NO4S2 and its molecular weight is 365.46. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

The primary target of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxy-N-(thiophen-2-ylmethyl)benzamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in maintaining the resting potential of cells and regulating neuronal excitability .

Mode of Action

This compound acts as an activator of the GIRK channels . It binds to these channels, leading to their opening and allowing potassium ions to flow into the cell . This influx of potassium ions hyperpolarizes the cell, making it less likely to fire an action potential .

Biochemical Pathways

The activation of GIRK channels by this compound affects several biochemical pathways. Primarily, it influences the neuronal signaling pathways . By reducing neuronal excitability, it can modulate the transmission of signals in the nervous system .

Pharmacokinetics

The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are crucial for its bioavailability. . This suggests that the compound may have a favorable pharmacokinetic profile, contributing to its efficacy as a GIRK channel activator .

Result of Action

The activation of GIRK channels by this compound leads to a decrease in neuronal excitability. This can result in a variety of effects at the molecular and cellular levels, depending on the specific neurons and circuits involved . For instance, in pain signaling pathways, reduced neuronal excitability could potentially lead to analgesic effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other ions can affect the binding of the compound to its target and its subsequent effects .

Activité Biologique

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxy-N-(thiophen-2-ylmethyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies.

Chemical Structure and Synthesis

The compound features a dioxidotetrahydrothiophene moiety linked to a methoxy group and a thiophenylmethyl benzamide structure. The synthesis typically involves multi-step organic reactions, starting from simpler precursors. Key steps may include:

- Formation of the Tetrahydrothiophene Ring : This involves the introduction of sulfur and oxygen functionalities.

- Methoxy Group Addition : Achieved through methylation reactions.

- Benzamide Formation : Involves coupling reactions with appropriate amines.

The molecular formula is characterized by multiple functional groups that contribute to its chemical reactivity and biological activity.

Biological Activity Overview

The biological activity of this compound can be summarized in the following categories:

1. Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing benzamide cores have shown efficacy against various bacterial strains and fungi.

2. Anti-Cancer Potential

Compounds with benzamide structures have been evaluated for their cytotoxic effects on cancer cell lines. Studies have shown that certain derivatives can induce apoptosis in cancer cells, suggesting potential as anti-cancer agents.

3. Neuroprotective Effects

Certain benzamide derivatives are being explored for their neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. They may enhance cognitive function by modulating neurotransmitter systems.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

| Study | Compound | Activity | IC50 Value |

|---|---|---|---|

| Benzamide Derivatives | Anti-Alzheimer | 4.51 µM (most potent) | |

| Substituted Benzamides | Anti-Tubercular | 1.35 - 2.18 µM | |

| Coumarin Derivatives | Cytotoxicity (HepG2) | Not specified |

Neuroprotective Study

In a study focused on neuroprotective effects, several benzamide derivatives were tested for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease progression. Compounds showed varying degrees of inhibition, with some achieving over 30% inhibition at concentrations as low as 0.5 mM .

Antimicrobial Study

Another investigation assessed the antimicrobial properties of benzamide derivatives against Mycobacterium tuberculosis and other pathogens. The most active compounds exhibited IC50 values ranging from 1.35 to 2.18 µM, demonstrating significant potential for further development in treating infectious diseases .

Propriétés

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-3-methoxy-N-(thiophen-2-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4S2/c1-22-15-5-2-4-13(10-15)17(19)18(11-16-6-3-8-23-16)14-7-9-24(20,21)12-14/h2-6,8,10,14H,7,9,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYRCRVINVIRMTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)N(CC2=CC=CS2)C3CCS(=O)(=O)C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>54.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26663266 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.